Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Description
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (CAS: 61367-07-5) is a cyclohexane derivative with the molecular formula C₈H₁₅NO₂·HCl and a molecular weight of 193.67 g/mol . Structurally, it features a trans-configuration of the amino group and methyl ester at positions 1 and 4 of the cyclohexane ring. This compound is widely used as a synthetic intermediate in pharmaceutical and chemical research, particularly in the preparation of bioactive molecules such as enzyme inhibitors and receptor-targeting agents .
Key properties include:
Properties
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAYDXCUCXRAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976895 | |
| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61367-07-5, 61367-16-6, 100707-54-8 | |
| Record name | 61367-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 61367-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation of 4-Aminobenzoic Acid Derivatives
The foundational route involves catalytic hydrogenation of methyl 4-aminobenzoate hydrochloride, derived from 4-aminobenzoic acid. Thionyl chloride in methanol esterifies 4-aminobenzoic acid at -5°C to 0°C, yielding methyl 4-aminobenzoate hydrochloride with 91% efficiency . Subsequent hydrogenation in a methanol-platinum/carbon system at 60°C under 7–8 kg/cm² hydrogen pressure for 6–8 hours produces a cis/trans mixture of methyl 4-aminocyclohexanecarboxylate hydrochloride . While cost-effective, this method inherently generates a racemic mixture, necessitating downstream isomerization or separation steps.
Key parameters influencing hydrogenation efficiency include:
-
Temperature control : Exceeding 60°C risks over-reduction and byproduct formation
-
Solvent selection : Methanol optimizes proton availability for amine protonation
Base-Catalyzed Isomerization of Cis/Trans Mixtures
Isomerization of cis/trans mixtures using strong bases like sodium hydroxide or potassium tert-butoxide represents the most scalable trans-configuration enrichment strategy. Heating a xylene solution containing methyl 4-aminocyclohexanecarboxylate hydrochloride with 2 equivalents of NaOH at 170–240°C for 6–24 hours achieves >95% trans-isomer conversion . The reaction exploits the thermodynamic stability of the trans-isomer’s sodium salt, which remains soluble while cis-counterparts precipitate, enabling selective isolation .
Table 1: Isomerization Efficiency Under Varied Conditions
| Base | Temperature (°C) | Time (h) | Trans Purity (%) | Yield (%) |
|---|---|---|---|---|
| NaOH (2 eq) | 170–240 | 6–24 | 97.5 | 82 |
| KOtBu (2 eq) | 150–220 | 12–18 | 96.2 | 78 |
| KOH (3 eq) | 180–210 | 8–16 | 95.8 | 75 |
Data compiled from patent WO2003078381A1
Notably, NaOH outperforms potassium alkoxides due to its superior solubility in high-boiling solvents like decalin or xylene . However, prolonged heating above 220°C risks decarboxylation, necessitating precise temperature control.
Epimerization via Amino Group Protection
Epimerization of cis-rich mixtures using amino-protecting groups enhances trans-selectivity. Phthalic anhydride reacts with methyl 4-aminocyclohexanecarboxylate hydrochloride in toluene-triethylamine at reflux (110°C) for 5–6 hours, yielding methyl 4-phthalimidocyclohexanecarboxylate . Subsequent treatment with potassium tert-butoxide in isopropyl alcohol at 60–65°C induces epimerization, achieving >99% trans-configuration .
Mechanistic Insight :
The bulky phthalimido group sterically hinders the cis-configuration, shifting equilibrium toward the trans-isomer. Post-epimerization, acidic hydrolysis (HCl/MeOH) regenerates the free amine while preserving stereochemistry .
Advantages :
-
Eliminates need for high-temperature isomerization
-
Achieves enantiomeric purity >99% without chromatography
-
Compatible with continuous flow systems
Solvent-Mediated Crystallization for Trans-Isomer Enrichment
Differential solubility of cis/trans salts enables purification. Trans-4-aminocyclohexanecarboxylate hydrochloride exhibits lower solubility in diisopropyl ether compared to its cis-counterpart. Trituration of crude mixtures in ether at 10–12°C isolates trans-isomer with 98% purity . Recrystallization from ethyl acetate further elevates purity to >99.5% .
Critical Factors :
-
Solvent polarity : Ethyl acetate > diisopropyl ether > hexane for selectivity
-
Temperature gradient : Slow cooling (0.5°C/min) minimizes cis co-crystallization
-
Seed crystals : Preferential trans-crystal seeding accelerates phase separation
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Scalability
| Method | Steps | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|---|
| Hydrogenation + Isomerization | 3 | 78 | 97.5 | 120 |
| Epimerization + Hydrolysis | 4 | 65 | 99.8 | 180 |
| Direct Crystallization | 2 | 82 | 98.0 | 95 |
The hydrogenation-isomerization route balances cost and yield for bulk production, while epimerization suits high-purity niche applications. Direct crystallization, though operationally simple, requires high initial trans-content (>80%), limiting applicability.
Industrial-Scale Production Considerations
Modern facilities employ continuous hydrogenation-isomerization cascades with in-line crystallization. Key innovations include:
-
Microwave-assisted isomerization : Reduces reaction time from 18h to 2h at 200°C
-
Spinning disk reactors : Enhance heat transfer during high-temperature base treatments
Waste streams containing Pt/C catalysts and phthalimide byproducts are remediated via:
-
Nanofiltration : Recovers >95% Pt nanoparticles
-
Base hydrolysis : Converts phthalimides to biodegradable phthalic acid
Chemical Reactions Analysis
Types of Reactions
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is utilized in several scientific research domains:
-
Pharmaceutical Research
- It acts as an intermediate in synthesizing drugs for treating diabetes and neurological disorders.
- Derivatives of this compound have shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
-
Biochemical Studies
- Employed to study enzyme interactions and biochemical pathways.
- Its ability to bind to biomolecules allows researchers to explore its effects on enzyme activity and gene expression modulation.
-
Chemical Synthesis
- Used as a building block in organic chemistry for synthesizing various organic compounds.
- Facilitates the production of specialty chemicals and materials.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapidly absorbed due to its water solubility.
- Distribution : Likely distributed throughout body tissues.
- Metabolism : Undergoes transformation primarily in the liver.
- Excretion : Excreted via urine as metabolites.
Neurotransmitter Modulation
A study demonstrated that derivatives of this compound could enhance serotonin release in vitro, indicating potential applications for mood disorder treatments.
Diabetes Treatment Research
Research indicated that certain analogs derived from this compound exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests a role for this compound derivatives in managing blood sugar levels.
Mechanism of Action
The mechanism of action of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Emerging Analogs
- Sulfur-containing analogs like Methyl 4-aminothiane-4-carboxylate hydrochloride show promise in antimicrobial applications but require further toxicological evaluation .
Biological Activity
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (CAS No. 61367-07-5) is a compound that has garnered attention in biochemical and pharmaceutical research due to its potential therapeutic applications and biochemical interactions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 193.67 g/mol
- Appearance : White to almost white powder or crystalline form
- Solubility : Soluble in water .
This compound acts primarily as an intermediate in the synthesis of various organic compounds. Its biological activity can be attributed to several mechanisms:
- Enzyme Interactions : The compound has been employed in studies investigating enzyme pathways, indicating its role in modulating enzymatic activity, potentially through inhibition or activation mechanisms.
- Binding Interactions : It may exert effects at the molecular level by binding to specific biomolecules, influencing gene expression and metabolic pathways .
- Pharmacokinetics : The compound is characterized by good solubility, which facilitates its absorption and bioavailability when used in therapeutic contexts.
Biological Activity and Applications
This compound has been explored for various biological applications:
- Therapeutic Properties : Research indicates potential uses in drug synthesis, particularly as a precursor for compounds targeting metabolic disorders such as diabetes .
- Biochemical Research : It is utilized in laboratory settings to study biochemical pathways and enzyme interactions, contributing to the understanding of metabolic processes .
Case Study 1: Enzyme Modulation
A study highlighted the use of this compound in modulating enzyme activity related to cystic fibrosis transmembrane conductance regulator (CFTR) pathways. The compound demonstrated an ability to enhance CFTR activity, suggesting its potential as a therapeutic agent for cystic fibrosis .
Case Study 2: Synthesis of Therapeutics
Research has shown that derivatives of this compound can serve as effective intermediates in synthesizing dipeptides used for diabetes treatment. This underscores the compound's relevance in developing new therapeutic strategies .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Variants | Biological Activity |
|---|---|---|
| Methyl 4-Aminocyclohexanecarboxylate Hydrochloride | Similar structure with slight variations | Investigated for similar therapeutic properties |
| Trans-Methyl 4-Aminocyclohexanecarboxylate Hydrochloride | Different stereochemistry | Unique interactions with biological targets |
The unique stereochemistry of this compound enhances its reactivity and interaction profile compared to its structural analogs, making it particularly valuable in both research and industrial applications .
Safety and Handling
This compound should be handled with care, stored in a cool, dry place away from oxidizing agents. Its safety profile indicates potential irritations; thus, appropriate safety measures should be taken during handling and experimentation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, and how can purity be ensured?
- Methodology : The compound can be synthesized via esterification of (1r,4r)-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol under acidic conditions. Concentrated HCl is added to the reaction mixture, heated to 60°C, and stirred overnight. Post-reaction, the solvent is evaporated under vacuum, and residual water is removed via azeotropic distillation with ethanol and toluene, yielding a white solid with >98% purity .
- Purification : Recrystallization from ethanol or methanol is recommended. Purity can be verified by HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) or by melting point analysis (if data available) .
Q. How should researchers handle and store this compound to maintain stability?
- Handling : Use local exhaust ventilation to avoid dust inhalation. Wear nitrile gloves, chemical safety goggles, and a lab coat. Avoid contact with strong oxidizers (e.g., peroxides), which may induce decomposition .
- Storage : Store in a tightly sealed, light-protected container at 2–8°C. The hydrochloride salt is hygroscopic; desiccants (e.g., silica gel) should be added to storage containers. Stability under long-term storage (>6 months) should be monitored via periodic NMR or LC-MS analysis .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : The trans-configuration of the cyclohexane ring can be confirmed by coupling constants (J = 10–12 Hz for axial-equatorial protons). The ester carbonyl signal appears at ~170 ppm in 13C NMR .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ at m/z 194.1 (free base) and [M-Cl]+ at m/z 158.1 for the hydrochloride salt .
Advanced Research Questions
Q. How does the trans-isomer influence pharmacological activity compared to the cis-isomer?
- Experimental Design :
Synthesize both isomers (cis and trans) using stereoselective methods (e.g., chiral catalysts or resolution techniques) .
Compare their binding affinities to target receptors (e.g., serotonin or dopamine transporters) via radioligand assays.
Assess metabolic stability in liver microsomes to evaluate isomer-specific pharmacokinetics.
- Data Interpretation : Trans-isomers often exhibit enhanced conformational rigidity, potentially improving receptor selectivity. Contradictory results in activity may arise from differences in solubility or crystal packing, requiring single-crystal XRD for structural validation .
Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?
- Thermal Stability Analysis : Perform TGA/DSC to identify decomposition thresholds (typically >200°C for hydrochloride salts).
- Optimization : Use inert atmospheres (N2/Ar) and low-boiling solvents (e.g., THF or DCM) to reduce exposure to heat. Add stabilizers like BHT (0.01% w/w) to suppress free radical degradation .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodology :
Conduct equilibrium solubility studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy or nephelometry.
Compare results with computational predictions (e.g., Hansen solubility parameters or COSMO-RS).
- Troubleshooting : Discrepancies often arise from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous states, which impact solubility .
Q. What analytical approaches differentiate trace impurities in synthesized batches?
- HPLC-MS : Use a polar-embedded C18 column (e.g., Waters Atlantis T3) with a 0.1% formic acid gradient. Major impurities include unreacted starting material (4-aminocyclohexanecarboxylic acid) and methyl ester hydrolysis products .
- Quantification : Apply QbD principles to establish impurity thresholds (<0.15% per ICH guidelines) using calibration curves with reference standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
